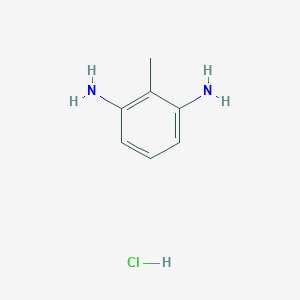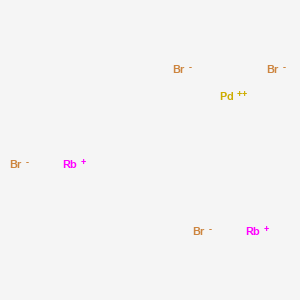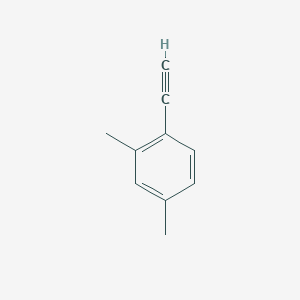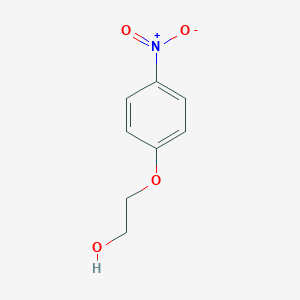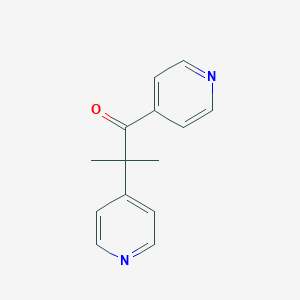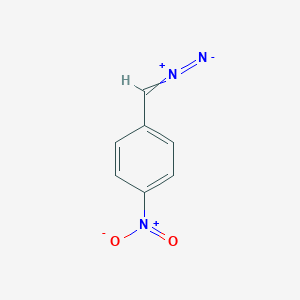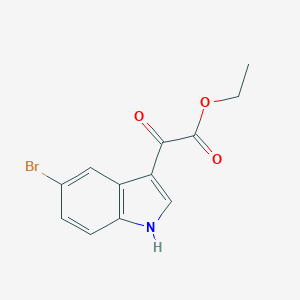
1-Butoxy-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-3-methylbutane, also known as tert-amyl butyl ether (TABE), is a colorless, clear liquid that is commonly used as a solvent in various industrial applications. It is a member of the group of chemicals known as oxygenates, which are used as fuel additives to enhance the performance of gasoline. The chemical formula for TABE is C9H20O, and it has a molecular weight of 144.26 g/mol.
Mécanisme D'action
The mechanism of action of TABE is not fully understood, but it is believed to act as a polar aprotic solvent. This means that it can dissolve polar and nonpolar compounds without undergoing any chemical reaction. TABE has a high boiling point and low viscosity, which makes it an ideal solvent for a wide range of applications.
Biochemical and Physiological Effects:
TABE has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is also toxic if ingested and can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TABE as a solvent in lab experiments is its high boiling point, which allows it to be used at high temperatures without evaporating. It also has a low viscosity, which makes it easy to handle and transfer. However, one of the main limitations is its toxicity, which requires special handling and disposal procedures.
Orientations Futures
There are several areas of research that could be explored in the future regarding TABE. One area is its use as a solvent in the production of biofuels. TABE has been found to be an effective solvent for the extraction of biofuels from algae and other biomass sources. Another area of research is its use as a solvent in the production of pharmaceuticals. TABE has been found to be an effective solvent for the extraction and purification of certain drugs. Finally, there is potential for the use of TABE as a fuel additive in gasoline. Studies have shown that the addition of TABE to gasoline can improve fuel efficiency and reduce emissions.
Méthodes De Synthèse
TABE can be synthesized through the reaction between 1-Butoxy-3-methylbutane alcohol and butanol in the presence of a catalyst, such as sulfuric acid. This process is known as esterification, and it results in the formation of TABE and water as byproducts. The reaction can be represented by the following equation:
1-Butoxy-3-methylbutane alcohol + butanol ⇌ TABE + water
Applications De Recherche Scientifique
TABE has been extensively studied for its potential applications in various fields of science. One of the main areas of research is its use as a solvent in organic chemistry. TABE has been found to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. It is also used as a solvent in the production of polymers, resins, and coatings.
Propriétés
Numéro CAS |
17071-52-2 |
|---|---|
Nom du produit |
1-Butoxy-3-methylbutane |
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
1-butoxy-3-methylbutane |
InChI |
InChI=1S/C9H20O/c1-4-5-7-10-8-6-9(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
NMLLTHLOSVNFMY-UHFFFAOYSA-N |
SMILES |
CCCCOCCC(C)C |
SMILES canonique |
CCCCOCCC(C)C |
Synonymes |
Butylisopentyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



